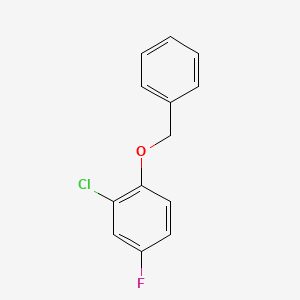

1-Benzyloxy-2-chloro-4-fluorobenzene

Übersicht

Beschreibung

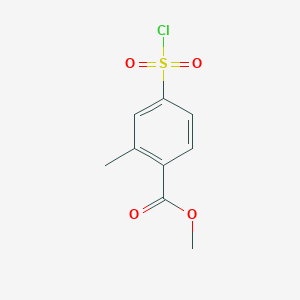

1-Benzyloxy-2-chloro-4-fluorobenzene is a chemical compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 . It is also known as 2-(Benzyloxy)-4-chloro-1-fluorobenzene .

Molecular Structure Analysis

The InChI code for 1-Benzyloxy-2-chloro-4-fluorobenzene is 1S/C13H10ClFO/c14-11-6-7-12 (15)13 (8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .Physical And Chemical Properties Analysis

1-Benzyloxy-2-chloro-4-fluorobenzene is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Neurological Studies and Imaging

[11C]flumazenil, a benzodiazepine receptor antagonist, has been used in PET imaging to measure benzodiazepine receptor density. It's been found more sensitive and accurate than [18F]FDG in localizing epileptic foci in human brains, potentially improving preoperative diagnoses in epilepsy (Savic, Ingvar, & Stone-Elander, 1993).

2. Endocrine Disruption and Exposure Studies

Phthalates, bisphenol A, triclosan, and parabens have been identified as endocrine disruptors. Despite their widespread use, human exposure, especially to non-persistent environmental chemicals, is not well-understood. Extensive studies on the excretion of these chemicals in Danish populations highlight nearly universal exposure to common phthalates, BPA, TCS, and at least two of the parabens, indicating the pervasive nature of these substances in the environment and their potential health impacts (Frederiksen et al., 2014).

3. Detoxification and Drug Withdrawal Research

Flumazenil, a benzodiazepine partial agonist, has been studied for its potential in treating benzodiazepine withdrawal symptoms, demonstrating an ability to counteract benzodiazepine effects and control withdrawal. This suggests its effectiveness in detoxification and normalizing benzodiazepine receptor function, marking its significance in substance withdrawal and addiction studies (Gerra et al., 2002).

4. Influence on Metabolic and Sedative Effects

Research involving lorazepam and flumazenil has shed light on the metabolic and sedative effects of benzodiazepines. Findings suggest that benzodiazepine-induced changes in thalamic activity could be accountable for their sedative properties, with flumazenil playing a role in modulating these effects (Volkow et al., 1995).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Wirkmechanismus

Mode of Action

1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action and the resulting changes depend on the specific conditions and reactants present.

Biochemical Pathways

It’s possible that the compound could influence pathways involving benzylic halides, which typically react via an SN2 pathway for 1° halides and an SN1 pathway for 2° and 3° halides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyloxy-2-chloro-4-fluorobenzene . .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZNNLQTGAQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2-chloro-4-fluorobenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)

![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)